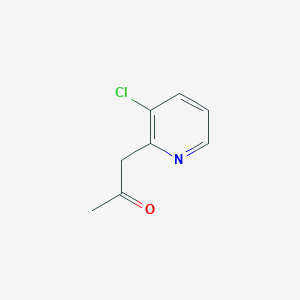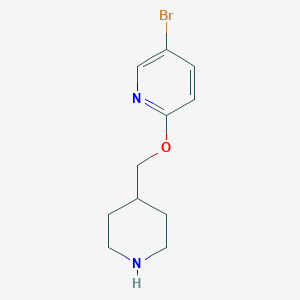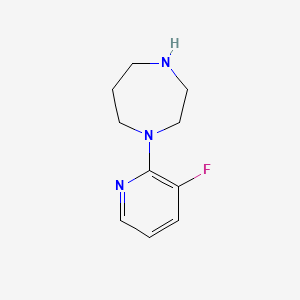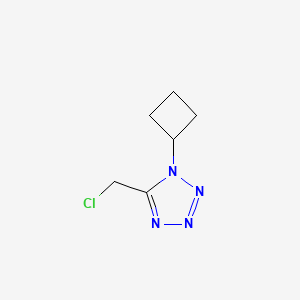
1-(3-Chloropyridin-2-yl)propan-2-one
Übersicht
Beschreibung
“1-(3-Chloropyridin-2-yl)propan-2-one” is a chemical compound with the empirical formula C8H8ClNO . It is a solid substance and is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloropyridin-2-yl)propan-2-one” consists of a pyridine ring attached to a propanone group. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The propanone group consists of a three-carbon chain with a carbonyl (C=O) group at the second carbon .
Wissenschaftliche Forschungsanwendungen
Nematocidal Activity
1-(3-Chloropyridin-2-yl)propan-2-one: derivatives have been synthesized and evaluated for their nematocidal activity. These compounds have shown efficacy against the tomato root-knot nematode disease caused by Meloidogyne incognita. The interaction of these compounds with the acetylcholinesterase enzyme (AchE) suggests their potential as novel pesticidal lead compounds .
Antimicrobial Applications
The antimicrobial activity of compounds derived from 1-(3-Chloropyridin-2-yl)propan-2-one has been explored, particularly in the context of microwave-assisted synthesis. These derivatives have been tested against various microbial strains, indicating their potential as antimicrobial agents .
Fungicidal Properties
Some derivatives of 1-(3-Chloropyridin-2-yl)propan-2-one have shown promising fungicidal activities. They have been particularly effective against Physalospora piricola, suggesting their use as new fungicidal leading structures for further research .
Insecticidal Activities
The compound has been used as a precursor in the synthesis of insecticides targeting insect ryanodine receptors. This includes the preparation of chlorantraniliprole, a prominent insecticide, indicating the compound’s role in developing environmentally friendly and cost-effective insecticides .
Material Science
In material science, 1-(3-Chloropyridin-2-yl)propan-2-one is involved in the synthesis of complex compounds like lithium (1+) ion (3-chloropyridin-2-yl)tris(propan-2-yloxy)boranuide. These compounds have applications in various research areas including life sciences, chemical synthesis, and analytical chemistry .
Chemical Synthesis
The compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds that have diverse biological activities. Its role in the synthesis of novel compounds with potential applications in medicinal chemistry is significant .
Zukünftige Richtungen
The future research directions for “1-(3-Chloropyridin-2-yl)propan-2-one” could involve exploring its potential biological activities. For instance, a study on a similar compound, “1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide”, found that it exhibited significant nematocidal activity . Therefore, “1-(3-Chloropyridin-2-yl)propan-2-one” could potentially be studied for similar or other biological activities.
Eigenschaften
IUPAC Name |
1-(3-chloropyridin-2-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-6(11)5-8-7(9)3-2-4-10-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJZWIZEALXZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-2-yl)propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528625.png)




![Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine](/img/structure/B1528638.png)

![1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene](/img/structure/B1528641.png)
![3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B1528642.png)
![1-[4-(Propan-2-yl)cyclohexyl]piperazine](/img/structure/B1528643.png)


